molecular formula C16H18N2O6 B554586 (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)butanoate CAS No. 71447-81-9

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)butanoate

Cat. No. B554586
CAS RN: 71447-81-9
M. Wt: 334.32 g/mol
InChI Key: URUMIJQEKNQEHN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)butanoate” is a chemical compound . It is also known as “(2S)-2-{[(benzyloxy)carbonyl]amino}butanoic acid” with the InChI code "1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1" .


Molecular Structure Analysis

The molecular formula of this compound is C12H15NO4 . The exact mass and monoisotopic mass are 449.17981483 g/mol . The compound has a complexity of 696 and a topological polar surface area of 140 Ų .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 12 . The XLogP3-AA value is 1.6 .

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

  • A study designed and synthesized a focused library of new hybrid molecules derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. These molecules combined the chemical fragments of known antiepileptic drugs and displayed broad anticonvulsant activity in preclinical seizure models. Some compounds also showed significant antinociceptive activity, indicating their potential in pain management (Kamiński et al., 2016).

Synthesis of Heterobifunctional Coupling Agents

  • Research highlighted the efficient synthesis of a heterobifunctional coupling agent critical for the chemoselective conjugation of proteins and enzymes. The synthesis involved multiple steps starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, indicating the compound's utility in bioconjugation processes (Reddy et al., 2005).

Synthesis of Conformationally Rigid Analogue

  • A conformationally rigid analogue of 2-amino adipic acid was synthesized from a derivative of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)butanoate. This analogue has potential applications in the design of molecules with specific spatial arrangements, crucial in drug design and molecular interactions (Kubyshkin et al., 2009).

Antimicrobial Activity

  • A series of derivatives were synthesized from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, showing good antimicrobial activity against various microorganisms. This indicates the compound's potential utility in developing new antimicrobial agents (Pund et al., 2020).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUMIJQEKNQEHN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Abu-osu

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